molecular formula C12H23NO3 B11493535 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-yl acetate

1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-yl acetate

Cat. No.: B11493535
M. Wt: 229.32 g/mol
InChI Key: IJRVCTCXVNZQPX-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-yl acetate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methoxyethyl group and an acetate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-yl acetate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-dimethyl-1,5-diaminopentane.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as sodium hydride.

    Acetylation: The final step involves the acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetate ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-yl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group and the piperidine ring play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethyl acetate: A related compound with similar structural features but different functional groups.

    1-Methoxy-2-propyl acetate: Another similar compound used in various industrial applications.

Uniqueness

1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-yl acetate is unique due to its specific combination of functional groups and the presence of the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

[1-(2-methoxyethyl)-2,3-dimethylpiperidin-4-yl] acetate

InChI

InChI=1S/C12H23NO3/c1-9-10(2)13(7-8-15-4)6-5-12(9)16-11(3)14/h9-10,12H,5-8H2,1-4H3

InChI Key

IJRVCTCXVNZQPX-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(CCC1OC(=O)C)CCOC)C

Origin of Product

United States

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